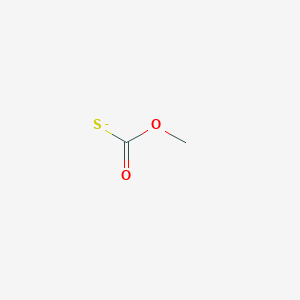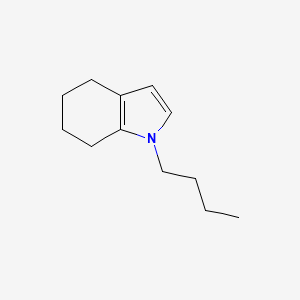
1H-Indole, 1-butyl-4,5,6,7-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-butyl-4,5,6,7-tetrahydro- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- typically involves multicomponent reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions . Another approach is the Povarov cyclization, which uses molecular iodine and visible light to induce the reaction between N-aryl glycine esters and indoles .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for high yield and purity, using catalysts such as palladium or rhodium complexes .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Typically with hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of tetrahydroindole derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
1H-Indole, 1-butyl-4,5,6,7-tetrahydro- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cell signaling pathways and modulating biological activities. The nitrogen atom in the indole ring plays a crucial role in its pharmacological activity, making it a versatile compound in drug design .
Comparaison Avec Des Composés Similaires
- 1H-Indole-3-carbaldehyde
- 1H-Indole-2-carboxylic acid
- 1H-Indole-3-acetic acid
Comparison: 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- is unique due to its tetrahydro structure, which imparts different chemical and biological properties compared to other indole derivatives. Its butyl substitution enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Propriétés
Numéro CAS |
51265-35-1 |
|---|---|
Formule moléculaire |
C12H19N |
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
1-butyl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C12H19N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h8,10H,2-7,9H2,1H3 |
Clé InChI |
CSDGEKORHIDYSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=CC2=C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


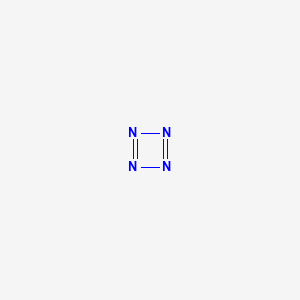

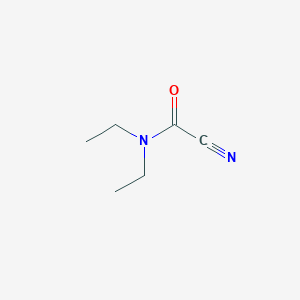
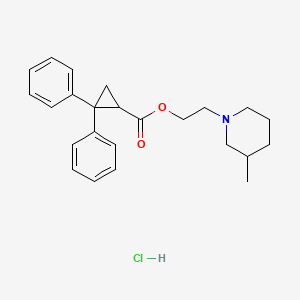
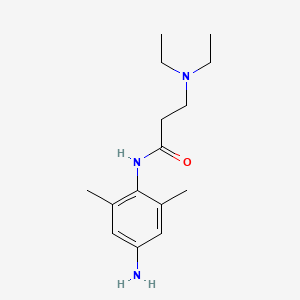
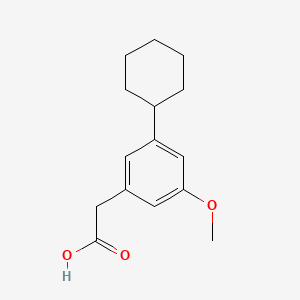
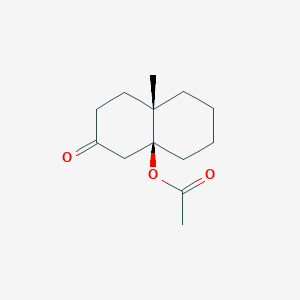
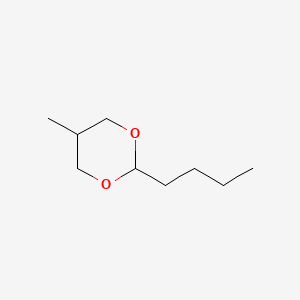

![6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14668356.png)
![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)
![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)

